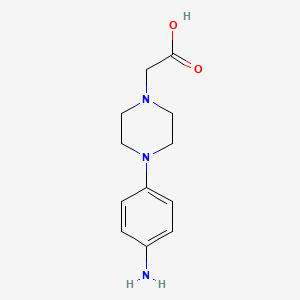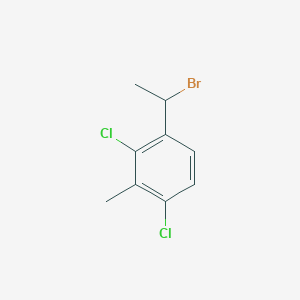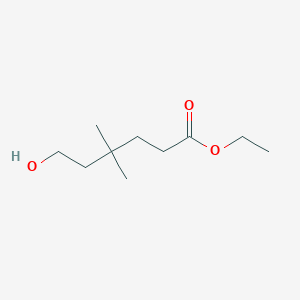
Ethyl 6-hydroxy-4,4-dimethylhexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-hydroxy-4,4-dimethylhexanoate is a versatile chemical compound with the molecular formula C10H20O3 and a molecular weight of 188.3 g/mol . This compound is an ester derivative characterized by its unique molecular structure, making it valuable for various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 6-hydroxy-4,4-dimethylhexanoate can be synthesized through a two-step preparation process involving the hydrolysis of ε-caprolactone . The reaction typically involves the following steps:
Hydrolysis of ε-caprolactone: This step involves the ring-opening of ε-caprolactone using a suitable base, such as sodium hydroxide, to form 6-hydroxyhexanoic acid.
Esterification: The resulting 6-hydroxyhexanoic acid is then esterified with ethanol in the presence of an acid catalyst, such as sulfuric acid, to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-hydroxy-4,4-dimethylhexanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-oxo-4,4-dimethylhexanoic acid.
Reduction: Formation of 6-hydroxy-4,4-dimethylhexanol.
Substitution: Formation of 6-chloro-4,4-dimethylhexanoate or 6-bromo-4,4-dimethylhexanoate.
Aplicaciones Científicas De Investigación
Ethyl 6-hydroxy-4,4-dimethylhexanoate has a wide range of applications in scientific research, including:
Biology: Utilized in the preparation of ligands for affinity resins specific for certain enzymes.
Medicine: Investigated for its potential use in drug development and as a prodrug for targeted drug delivery.
Industry: Employed in the synthesis of model phenol carbonate ester prodrugs with fatty acid-like structures.
Mecanismo De Acción
The mechanism of action of Ethyl 6-hydroxy-4,4-dimethylhexanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group allows for hydrogen bonding and interactions with enzymes, while the ester group can undergo hydrolysis to release the active compound. These interactions facilitate its use in various biochemical and pharmacological applications.
Comparación Con Compuestos Similares
Ethyl 6-hydroxy-4,4-dimethylhexanoate can be compared with similar compounds such as:
Ethyl 6-hydroxyhexanoate: Similar structure but lacks the dimethyl substitution, resulting in different chemical properties and reactivity.
Ethyl 6-bromo-4,4-dimethylhexanoate:
Ethyl 6-chloro-4,4-dimethylhexanoate: Contains a chlorine atom, leading to different chemical behavior and uses.
This compound stands out due to its unique combination of functional groups, making it a valuable compound for diverse scientific and industrial applications.
Propiedades
Fórmula molecular |
C10H20O3 |
|---|---|
Peso molecular |
188.26 g/mol |
Nombre IUPAC |
ethyl 6-hydroxy-4,4-dimethylhexanoate |
InChI |
InChI=1S/C10H20O3/c1-4-13-9(12)5-6-10(2,3)7-8-11/h11H,4-8H2,1-3H3 |
Clave InChI |
AVNODKHRYPIJPJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC(C)(C)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-4-[(triphenylmethyl)carbamoyl]butanoic acid](/img/structure/B13511631.png)
![rac-(4aR,7aR)-octahydrofuro[3,4-b]pyridine-4a-carboxylic acid](/img/structure/B13511634.png)
![Methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13511643.png)
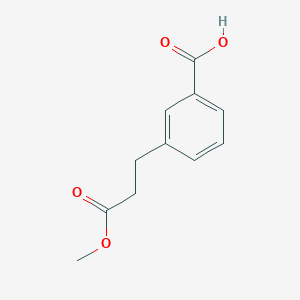
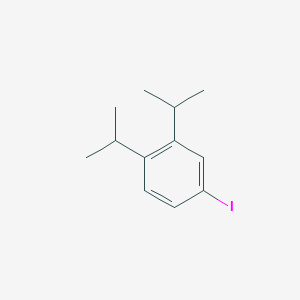
amino}acetic acid](/img/structure/B13511655.png)
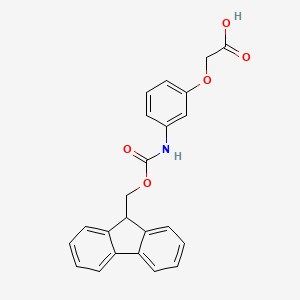
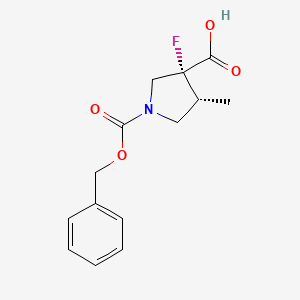
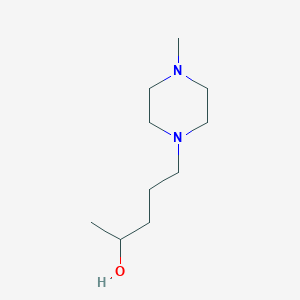
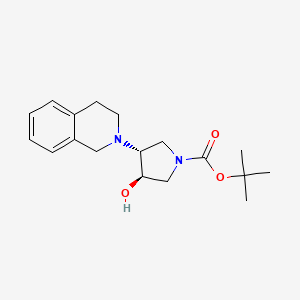
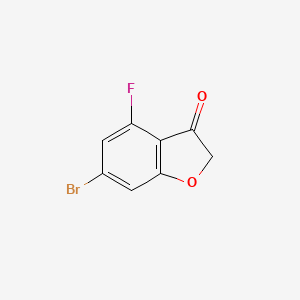
![1-[(Benzyloxy)carbonyl]-3-cyanopiperidine-3-carboxylic acid](/img/structure/B13511678.png)
